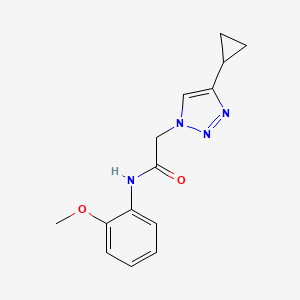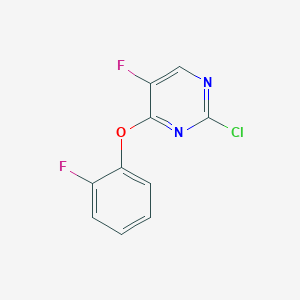
2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In addition, it has been reported to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the severity of viral infections. In addition, it has been shown to have a positive effect on the immune system by stimulating the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine in lab experiments is its high yield of synthesis. In addition, it is relatively easy to handle and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine. One area of research is the synthesis of novel derivatives of this compound and their evaluation for potential applications in the field of medicinal chemistry. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, there is a need for research on the pharmacokinetics and pharmacodynamics of this compound to better understand its behavior in the body. Finally, there is a need for research on the environmental impact of this compound and its derivatives, particularly in the context of their use as agrochemicals.
Conclusion
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has potential applications in the field of medicinal chemistry due to its diverse biological activities. Researchers have synthesized various derivatives of this compound and evaluated their biological activities. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine can be achieved by several methods. One of the most commonly used methods involves the reaction between 2-fluorophenol and 2-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of the product obtained through this method is generally high, and the reaction time is relatively short.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and anti-viral activities. Researchers have synthesized various derivatives of this compound and evaluated their biological activities. In addition, this compound has been used as a building block in the synthesis of other pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-7(13)9(15-10)16-8-4-2-1-3-6(8)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGUKIICMIVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

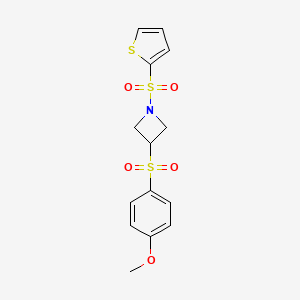
![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2787037.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)
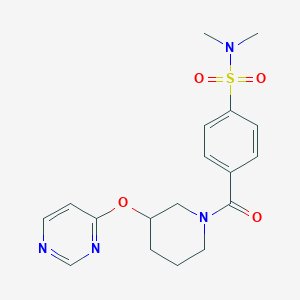
![1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787041.png)
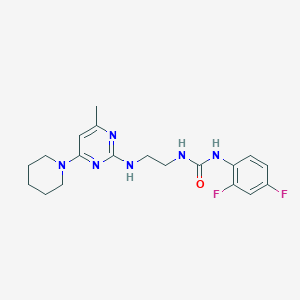
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)
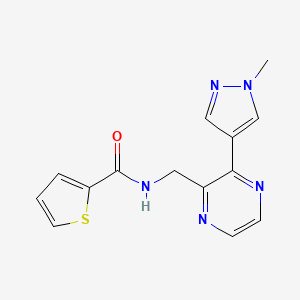
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
